N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1157474-18-4
VCID: VC2805995
InChI: InChI=1S/C15H21F3N2O/c1-2-21-14-5-3-12(4-6-14)19-13-7-9-20(10-8-13)11-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3
SMILES: CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F
Molecular Formula: C15H21F3N2O
Molecular Weight: 302.33 g/mol

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine

CAS No.: 1157474-18-4

Cat. No.: VC2805995

Molecular Formula: C15H21F3N2O

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine - 1157474-18-4

Specification

CAS No. 1157474-18-4
Molecular Formula C15H21F3N2O
Molecular Weight 302.33 g/mol
IUPAC Name N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Standard InChI InChI=1S/C15H21F3N2O/c1-2-21-14-5-3-12(4-6-14)19-13-7-9-20(10-8-13)11-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3
Standard InChI Key CZMPSHIIGLJGNC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F
Canonical SMILES CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F

Introduction

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an ethoxyphenyl group and a trifluoroethyl moiety, which are crucial for its biological activity and chemical properties .

Synthesis

The synthesis of N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine involves several chemical reactions starting with materials such as 4-ethoxyaniline and trifluoroethyl chloroformate. The process can be optimized for yield and purity by adjusting reaction parameters like temperature, solvent choice, and reagent concentration. Techniques such as continuous flow reactors may be employed in industrial settings to improve efficiency.

Applications

This compound falls under the category of fluorinated organic compounds due to the presence of the trifluoroethyl group, which imparts unique chemical characteristics. It has potential applications in various fields, including medicinal chemistry, where it could interact with biological targets such as enzymes. The trifluoroethyl group enhances binding affinity due to its electronic properties, while the ethoxyphenyl group contributes to stabilizing interactions through hydrophobic forces.

Chemical Reactions and Interactions

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine can participate in various chemical reactions, often involving common reagents. The mechanism of action involves interaction with biological targets, potentially affecting enzyme activity.

Storage and Handling

  • Storage Conditions: Room temperature

  • Manufacturer: Enamine Ltd.

  • Product Specifications: Available in various quantities (e.g., 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g) .

Research Findings and Potential

Research on this compound highlights its potential in medicinal applications due to its unique structural features. The presence of the trifluoroethyl and ethoxyphenyl groups suggests it could be used to modulate biological pathways, similar to other compounds that interact with enzymes or receptors.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amineC15H21F3N2O285.31 g/mol1157474-18-4
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochlorideC7H15Cl2F3N2255.11 g/mol1177271-15-6

This comparison highlights the differences in molecular structure and properties between N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine and a related compound, 1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride .

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